ethyl 4-{2-[(5-pentanamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetamido}benzoate
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Overview
Description
Ethyl 4-{2-[(5-pentanamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetamido}benzoate is a complex organic compound that features a thiadiazole ring, which is known for its versatile biological activities. This compound is of particular interest in medicinal chemistry due to its potential therapeutic applications, including anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{2-[(5-pentanamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetamido}benzoate typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting dimethylthiourea with iminophosphorane under basic conditions.
Attachment of the Pentanamido Group: The pentanamido group is introduced through an amide coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the thiadiazole derivative with a suitable thiol compound under mild conditions.
Final Coupling with Ethyl 4-Aminobenzoate: The final step involves coupling the intermediate with ethyl 4-aminobenzoate using standard peptide coupling reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesizers and continuous flow reactors to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{2-[(5-pentanamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetamido}benzoate can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiadiazole derivatives.
Substitution: Formation of alkylated thiadiazole derivatives.
Scientific Research Applications
Ethyl 4-{2-[(5-pentanamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetamido}benzoate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of ethyl 4-{2-[(5-pentanamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetamido}benzoate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide (BPTES): A known glutaminase inhibitor with similar structural features.
1,3,4-Thiadiazole Derivatives: Various derivatives with anticancer, antiviral, and antibacterial activities.
Uniqueness
Ethyl 4-{2-[(5-pentanamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetamido}benzoate is unique due to its specific combination of functional groups, which confer distinct biological activities and potential therapeutic applications. Its ability to inhibit glutaminase and disrupt glutamine metabolism makes it a promising candidate for cancer therapy .
Properties
IUPAC Name |
ethyl 4-[[2-[[5-(pentanoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4S2/c1-3-5-6-14(23)20-17-21-22-18(28-17)27-11-15(24)19-13-9-7-12(8-10-13)16(25)26-4-2/h7-10H,3-6,11H2,1-2H3,(H,19,24)(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPRZVWOQSQHUNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=C(C=C2)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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